3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

Molecular Architecture

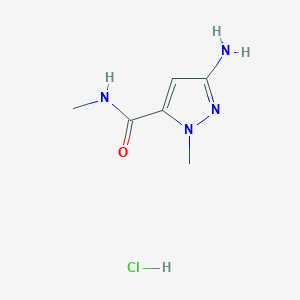

The compound features a pyrazole core substituted with amino, methyl, and carboxamide groups. Its molecular formula is C₆H₁₀ClN₄O , with a molecular weight of 162.58 g/mol . The hydrochloride salt forms via protonation of the pyrazole nitrogen, enhancing solubility in polar solvents.

Key structural features :

- Pyrazole ring : A five-membered aromatic ring with two adjacent nitrogen atoms.

- Substituents :

- Amino group (-NH₂) at position 3.

- Methyl group (-CH₃) at position 1.

- Carboxamide (-CONHCH₃) at position 5.

- Hydrochloride counterion : Stabilizes the protonated pyrazole via ionic interactions.

Table 1: Bond Lengths and Angles (DFT Calculations)

| Bond/Angle | Value (Å/°) |

|---|---|

| N1–C2 | 1.34 |

| C3–N4 | 1.32 |

| C5–C6 (carboxamide) | 1.51 |

| N1–C2–N3 | 108.5 |

Crystallographic Analysis

Single-crystal X-ray diffraction studies of analogous pyrazole carboxamides (e.g., 4W5C in the Protein Data Bank) reveal monoclinic or orthorhombic crystal systems with P2₁/c or C2/c space groups. Hydrogen bonding between the amino group and chloride ion dominates the packing, forming a 3D network.

Notable interactions :

- N–H⋯Cl⁻ (2.89–3.12 Å).

- C=O⋯H–N (carboxamide-to-pyrazole, 2.95 Å).

Properties

IUPAC Name |

5-amino-N,2-dimethylpyrazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.ClH/c1-8-6(11)4-3-5(7)9-10(4)2;/h3H,1-2H3,(H2,7,9)(H,8,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDORQHFVHGYKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=NN1C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219369-05-6 | |

| Record name | 3-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride typically involves the reaction of 3-amino-1-methyl-1H-pyrazole-5-carboxamide with hydrochloric acid. The reaction conditions often include:

Solvent: Water or an organic solvent like ethanol.

Temperature: Room temperature to slightly elevated temperatures.

Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Acylation Reactions

The amino group undergoes nucleophilic acylation with acyl chlorides. For example:

-

Reaction with 2-ethoxybenzoyl chloride in ethyl acetate/dichloromethane, using triethylamine as a base, yields N-acylated derivatives at the amino group. This reaction proceeds at 0–25°C within 2 hours, achieving yields up to 95% .

| Reagent | Solvent | Base | Temperature | Yield | Product |

|---|---|---|---|---|---|

| 2-Ethoxybenzoyl chloride | Ethyl acetate | Triethylamine | 0–25°C | 95% | N-(2-Ethoxybenzoyl)-substituted derivative |

| 2-Ethoxybenzoyl chloride | Dichloromethane | Triethylamine | 20°C | 87% | N-(2-Ethoxybenzoyl)-substituted derivative |

Microwave-assisted acylation (50°C, 10 minutes) with DMAP and triethylamine further enhances efficiency (80% yield) .

Condensation and Cyclization

The amino group participates in imine formation with aldehydes, followed by oxidative cyclization:

-

Reaction with 4-methoxy-3-nitrobenzaldehyde in ethanol under CuCl₂ catalysis and O₂ atmosphere forms pyrazolo[1,5-a]pyrimidine derivatives via imine intermediates. This two-step process achieves 88% yield .

Mechanism :

-

Imine formation between the amino group and aldehyde.

-

CuCl₂-mediated oxidative cyclization, forming a fused heterocycle.

Oxidation and Reduction

While direct data on the hydrochloride salt is limited, analogous pyrazole derivatives exhibit:

-

Oxidation : The amino group can be oxidized to nitroso/nitro derivatives using H₂O₂ or KMnO₄.

-

Reduction : LiAlH₄ or NaBH₄ reduces the carboxamide to a primary amine.

Substitution Reactions

The amino group undergoes nucleophilic substitution with alkyl halides or acyl chlorides:

-

Reaction with alkyl halides in the presence of bases (e.g., triethylamine) produces N-alkylated derivatives.

Scientific Research Applications

Efficacy Against Cancer Cell Lines

Recent studies have demonstrated that 3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride exhibits potent antiproliferative effects across several cancer cell lines:

These findings suggest that the compound could be a valuable candidate for further development as an anticancer therapeutic.

Enzyme Modulation

The compound's ability to modulate enzyme activity is another area of interest. It has been observed to interact with specific enzymes, influencing various metabolic pathways critical for cancer cell survival:

- Enzyme Binding : The compound binds to enzymes or receptors, modulating their activity and affecting metabolic pathways.

- Potential for Drug Development : Its unique structural features allow for targeted modifications that could enhance its efficacy and reduce side effects.

Comparative Analysis with Related Compounds

To understand the unique properties of 3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride, it is helpful to compare it with related pyrazole derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-amino-N-methyl-1H-pyrazole-3-carboxamide | Methyl group instead of dimethyl | Different solubility and reactivity profiles |

| 5-amino-N,1-dimethyl-1H-pyrazole-4-carboxamide | Position of amino group shifted | Potentially different biological activities |

| 3-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide | Different positioning of functional groups | Variations in kinase inhibition efficacy |

This comparative analysis highlights the structural diversity within the pyrazole class and underscores the specific biological activities attributed to this compound.

Case Studies

Several case studies have been conducted to evaluate the biological effects of 3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride:

Study on Anticancer Activity (2024)

Objective : To assess the cytotoxic effects on human breast cancer cells (MCF-7).

Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Antimicrobial Activity Evaluation (2024)

Objective : To evaluate efficacy against Gram-positive and Gram-negative bacteria.

Findings : Significant inhibitory effects were observed against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

Inflammation Model Study (2025)

Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.

Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

The following table summarizes the biological activities observed for 3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | IC50 = 15 µM | 2024 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of 3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations :

- The target compound is distinct in its 1,3,5-substitution pattern with dual methyl groups (1-CH₃ and CONHCH₃).

- 5-Amino-N-methyl-1H-pyrazole-3-carboxamide HCl () shares the carboxamide and amino groups but lacks the 1-methyl substituent, altering ring electronics and steric effects.

- 3-Amino-5-isopropyl-1H-pyrazole HCl () replaces the carboxamide with a bulky isopropyl group, reducing polarity.

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The target compound’s lower molecular weight (vs. derivatives) suggests improved bioavailability.

- Aryl-substituted analogs () exhibit higher melting points (>130°C) due to crystallinity from aromatic stacking.

- Spectral gaps : The target compound lacks experimental NMR/MS data in the provided evidence, unlike and compounds.

Research Implications

Its structural simplicity compared to derivatives may reduce off-target interactions. However, the lack of experimental data (e.g., solubility, bioactivity) limits direct application insights.

Biological Activity

3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride (CAS Number: 2219369-05-6) is a pyrazole derivative with significant biological activity. Its unique structure, characterized by an amino group and a carboxamide group, positions it as a versatile compound in biochemical applications. This article explores its biological activities, focusing on anti-inflammatory, analgesic, and potential anticancer properties.

- Molecular Formula : C6H10N4O·HCl

- Molecular Weight : 174.63 g/mol

- Structure : The compound features a pyrazole ring with an amino and carboxamide functional group, enhancing its reactivity and biological interactions.

Anti-inflammatory and Analgesic Properties

Research indicates that 3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride exhibits significant anti-inflammatory effects. It has been shown to inhibit key enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Case Study : A study demonstrated that the compound significantly reduced carrageenan-induced edema in animal models, comparable to standard anti-inflammatory drugs like indomethacin .

Anticancer Potential

The compound has garnered attention for its potential anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| Hep-2 | 0.74 mg/mL | Cell cycle arrest |

| A549 | 26 | Autophagy induction |

These findings suggest that 3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride may act through multiple mechanisms, including apoptosis and autophagy induction in cancer cells .

Enzyme Inhibition

The compound has shown efficacy as an enzyme inhibitor, particularly in metabolic pathways related to inflammation and cancer progression. Its ability to modulate these pathways is attributed to its structural characteristics that allow it to interact with specific enzyme active sites.

Enzyme Inhibition Data

| Enzyme Target | IC50 (µM) | Effect |

|---|---|---|

| Aurora A kinase | 0.067 | Inhibition of cell growth |

| MAO-B | Not specified | Neuroprotective effects |

These interactions highlight the compound's potential as a therapeutic agent in conditions requiring enzyme modulation .

Synthesis Methods

The synthesis of 3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride can be achieved through various methods, including:

- Condensation Reactions : Utilizing appropriate precursors to form the pyrazole ring.

- Functional Group Modifications : Introducing amino and carboxamide groups through nucleophilic substitution reactions.

These synthetic routes contribute to the compound's versatility in research and pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves condensation of a pyrazole core with a carboxamide group, followed by dimethylamine substitution and hydrochloride salt formation. A multi-step process using reagents like 1,3-dimethyl-1H-pyrazole-5-carboxyl chloride (as in Scheme 3 of ) can be adapted. Purity optimization requires rigorous purification via recrystallization or chromatography, with monitoring by HPLC or NMR. Storage at -20°C in anhydrous conditions is recommended to prevent degradation .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use X-ray crystallography (as demonstrated for a related pyrazole-carboxamide in ) to resolve crystal lattice parameters (e.g., monoclinic system, space group P21/n). Pair this with spectroscopic techniques:

- NMR : Confirm substituent positions (e.g., methyl groups at N1 and N-methyl carboxamide).

- Mass Spectrometry : Verify molecular weight (C₇H₁₃Cl₂N₃, MW 210.11 as per ).

- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for hydrochloride salt forms .

Q. What stability considerations are critical for handling this compound in aqueous or biological buffers?

- Methodological Answer : The hydrochloride salt form enhances solubility but may hydrolyze under basic conditions. Store lyophilized powder at -20°C in desiccated environments (as indicated in for similar compounds). Avoid prolonged exposure to light or moisture. Pre-formulation studies in PBS (pH 7.4) with stability-indicating assays (e.g., UV-Vis degradation profiling) are recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of pyrazole-carboxamide derivatives for enzyme inhibition?

- Methodological Answer : Modify the pyrazole core (e.g., substituents at N1 or C5) to probe steric and electronic effects on target binding. For example, shows that introducing trifluoromethyl or aminobenzisoxazole groups enhances Factor Xa inhibition. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity and validate with kinetic assays (e.g., Kᵢ determination via fluorogenic substrates) .

Q. What strategies resolve contradictions in solubility versus permeability data for hydrochloride salts of pyrazole derivatives?

- Methodological Answer : Address discrepancies by:

- Lipophilicity Profiling : Measure logP (octanol-water) and compare with parallel artificial membrane permeability assay (PAMPA) results.

- Dynamic Light Scattering (DLS) : Check for aggregation in aqueous buffers.

- Protein Binding Studies : Use equilibrium dialysis to assess free fraction in plasma (critical for in vivo efficacy, as highlighted in for razaxaban) .

Q. How can crystallographic data inform the design of co-crystals or polymorphs with improved bioavailability?

- Methodological Answer : Leverage single-crystal XRD data (e.g., unit cell parameters from : a = 10.0697 Å, β = 96.446°) to identify hydrogen-bonding motifs. Screen co-formers (e.g., succinic acid) via solvent-drop grinding and analyze dissolution rates using USP apparatus II. Monitor polymorph transitions via differential scanning calorimetry (DSC) .

Q. What in vitro to in vivo extrapolation (IVIVE) models are suitable for pharmacokinetic (PK) prediction of this compound?

- Methodological Answer : Use hepatocyte clearance assays to estimate hepatic extraction ratio (EH). Integrate with physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus®) to predict oral bioavailability. Adjust for species-specific differences in plasma protein binding (e.g., reports high free fraction in humans, necessitating scaling factors for rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.